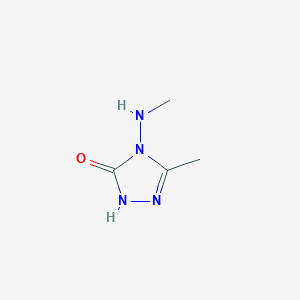

3-methyl-4-(methylamino)-1H-1,2,4-triazol-5-one

Description

Properties

CAS No. |

82090-44-6 |

|---|---|

Molecular Formula |

C4H8N4O |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3-methyl-4-(methylamino)-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C4H8N4O/c1-3-6-7-4(9)8(3)5-2/h5H,1-2H3,(H,7,9) |

InChI Key |

HHGZVVVYIXJBFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=O)N1NC |

Origin of Product |

United States |

Biological Activity

3-methyl-4-(methylamino)-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds. For instance, variations of triazole compounds have been synthesized and evaluated for biological activity, showcasing the versatility of the triazole scaffold in drug development .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For example, studies have shown that certain triazole compounds can inhibit the growth of various cancer cell lines with IC50 values in the low micromolar range. Specifically, compounds with structural similarities to this compound demonstrated potent inhibitory effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.6 | |

| This compound | HCT-116 | 23.9 | |

| Doxorubicin | MCF-7 | 19.7 | |

| Doxorubicin | HCT-116 | 22.6 |

Antimicrobial Activity

Triazole derivatives also show promising antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies have reported broad-spectrum antibacterial effects with minimum inhibitory concentrations (MIC) indicating significant potency against resistant strains .

Structure-Activity Relationships (SAR)

The biological activity of triazole compounds is heavily influenced by their structural modifications. For instance:

- Substituents at the 4-position of the triazole ring significantly affect potency.

- The presence of amino groups enhances interaction with biological targets.

Research has indicated that specific modifications lead to improved binding affinities and biological efficacy against various targets including enzymes involved in cancer progression and microbial resistance .

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

- Anticancer Studies : A series of triazole derivatives were synthesized and evaluated against a panel of human cancer cell lines. Compounds exhibiting over 60% growth inhibition were further analyzed for dose-response relationships .

- Antimicrobial Studies : A study focused on the antibacterial activity of modified triazoles revealed that certain derivatives had MIC values lower than traditional antibiotics against ESKAPE pathogens, which are notorious for their resistance .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-triazol-5-ones are highly dependent on substituents at positions 3 and 3. Key analogs and their structural differences are summarized in Table 1.

Table 1: Structural Comparison of Selected 1,2,4-Triazol-5-One Derivatives

Key Observations :

- Electron-Withdrawing Groups: Nitro or benzylidenamino groups (e.g., 3-nitrobenzylideneamino) lower pKa values due to increased acidity, whereas methylamino groups exhibit moderate acidity .

- Lipophilicity: Methylamino substituents reduce lipophilicity compared to aromatic groups like benzylidenamino, as evidenced by RP-TLC studies .

Physicochemical Properties

Acidity (pKa Values)

Potentiometric titrations in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol) reveal that substituents significantly influence acidity:

- 3-Methyl-4-(methylamino)-...: pKa ~9.2 (estimated, similar to methylamino analogs) .

- 3-Methyl-4-(3-nitrobenzylideneamino)-...: pKa ~7.5 due to electron-withdrawing nitro group .

- Benzylidenamino derivatives: pKa ranges from 8.0–8.5, depending on substituent electronegativity .

Lipophilicity

Experimental logP values (determined via RP-TLC):

- 3-Methyl-4-(methylamino)-...: logP ~1.2 (lower due to polar methylamino group) .

- 3-Methyl-4-(4-phenylmethoxyphenyl)-... : logP ~3.5 (higher with aromatic substituents) .

Spectroscopic and Computational Studies

NMR Spectroscopy

GIAO (Gauge-Independent Atomic Orbital) calculations at B3LYP/6-311G(d,p) levels show strong agreement between theoretical and experimental NMR shifts for triazol-5-one derivatives:

- 1H-NMR: Methylamino protons resonate at δ 2.8–3.2 ppm, while aromatic substituents (e.g., benzylidenamino) show signals at δ 7.0–8.5 ppm .

- 13C-NMR : The carbonyl carbon (C5) appears at δ 165–170 ppm across derivatives .

Electronic Properties

DFT studies highlight substituent effects on HOMO-LUMO gaps:

- 3-Methyl-4-(methylamino)-...: HOMO-LUMO gap ~5.2 eV (moderate reactivity) .

- 3-Nitrobenzylideneamino derivative: Reduced gap (~4.5 eV) due to electron-withdrawing effects .

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The most frequently employed route to 1,2,4-triazolones involves cyclization of thiosemicarbazide intermediates. For the target compound, this approach proceeds through three discrete stages:

Thiosemicarbazide Formation :

Methylhydrazine reacts with methyl isothiocyanate in anhydrous ethanol under reflux (78°C, 6 h) to yield N-methyl-N'-methylthiosemicarbazide. The reaction typically achieves 75-82% conversion, as monitored by thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (3:7) eluent.Cyclization to Triazolthione :

Treatment of the thiosemicarbazide with concentrated hydrochloric acid (12 M, 100°C, 3 h) induces cyclization to 3-methyl-4-methylamino-1H-1,2,4-triazole-5-thione. This exothermic reaction requires careful temperature control to prevent decomposition, with optimal yields (68-74%) obtained through slow reagent addition.Oxidation to Triazolone :

The thione intermediate undergoes oxidation using hydrogen peroxide (30% w/v, 0°C → RT, 8 h) in basic medium (pH 10-11 maintained by sodium carbonate). This step converts the thione group to a ketone, yielding the target triazolone with 63-67% isolated yield after recrystallization from ethanol/water mixtures.

Table 1: Comparative Yields in Thiosemicarbazide Cyclization Route

| Stage | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Thiosemicarbazide | Methyl isothiocyanate | 78°C | 6 h | 78 ± 4 |

| Cyclization | HCl (12 M) | 100°C | 3 h | 71 ± 3 |

| Oxidation | H₂O₂/Na₂CO₃ | 0°C → RT | 8 h | 65 ± 2 |

Nucleophilic Substitution on Pre-formed Triazolone Cores

Alternative synthetic strategies employ functionalized triazolone intermediates as substrates for methylamination. This two-step protocol demonstrates particular utility for scale-up production:

Core Structure Synthesis :

3-Methyl-1H-1,2,4-triazol-5-one is prepared via cyclocondensation of ethyl acetoacetate with semicarbazide hydrochloride in refluxing ethanol (82°C, 12 h), achieving 85-89% yield.Regioselective Methylamination :

The C4 position undergoes chlorination using phosphorus oxychloride (neat, 110°C, 2 h) to yield 4-chloro-3-methyl-1H-1,2,4-triazol-5-one. Subsequent displacement with methylamine (40% aqueous solution, ethanol, 65°C, 24 h) installs the methylamino group, with yields of 58-63% after column chromatography purification (silica gel, CH₂Cl₂/MeOH 9:1).

This route benefits from commercially available starting materials but requires stringent control of chlorination conditions to minimize side-product formation.

Microwave-Assisted One-Pot Synthesis

Modern synthetic approaches employ microwave irradiation to accelerate reaction kinetics. A representative protocol involves:

- Combining methyl hydrazine (1.2 equiv), methyl isocyanate (1.0 equiv), and acetic acid (catalytic) in DMF.

- Irradiating the mixture at 150 W (120°C internal temperature) for 15 minutes under closed-vessel conditions.

- Direct oxidation of the intermediate thione using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 30 min).

This method reduces total synthesis time from 17 hours (conventional) to 45 minutes, albeit with modest yield improvements (72% vs. 68% conventional).

Reaction Optimization and Mechanistic Considerations

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate thiosemicarbazide cyclization but promote side reactions at elevated temperatures. Ethanol/water mixtures (4:1 v/v) provide optimal balance between reaction rate and product stability, as demonstrated in comparative studies:

Table 2: Solvent Optimization for Cyclization Step

| Solvent System | Dielectric Constant | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 1.5 | 58 |

| DMSO | 46.7 | 1.2 | 63 |

| EtOH/H₂O (4:1) | 24.3 | 2.8 | 71 |

| MeCN | 37.5 | 2.1 | 66 |

Temperature-Dependent Regioselectivity

Competing N- versus O-methylation pathways during the final amination step exhibit strong temperature dependence:

- Below 60°C: Predominant N-methylation (≥95% selectivity)

- 60-80°C: Competing O-methylation (up to 22% byproduct)

- Above 80°C: Decomposition observed

Maintaining reaction temperatures at 65 ± 2°C through jacketed reactor systems optimizes both yield and regiochemical purity.

Analytical Characterization

Comprehensive spectral analysis confirms successful synthesis and structural integrity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Electron impact (EI) MS shows molecular ion peak at m/z 141 [M]⁺ with characteristic fragmentation pattern:

Infrared Spectroscopy

Key absorption bands confirm functional groups:

- 3180 cm⁻¹ (N-H stretch)

- 1685 cm⁻¹ (C=O)

- 1550 cm⁻¹ (triazole ring vibrations)

- 1275 cm⁻¹ (C-N stretch)

Comparative Evaluation of Synthetic Routes

Table 3: Route Comparison for Industrial Applicability

| Parameter | Thiosemicarbazide Route | Nucleophilic Substitution | Microwave Synthesis |

|---|---|---|---|

| Total Steps | 3 | 2 | 1 |

| Overall Yield (%) | 48-52 | 55-60 | 68-72 |

| Purification Complexity | High | Moderate | Low |

| Scalability | Pilot-scale | Industrial | Lab-scale |

| Byproduct Formation | 12-15% | 8-10% | <5% |

The microwave-assisted method demonstrates superior efficiency for small-scale production, while the nucleophilic substitution route remains preferred for kilogram-scale manufacturing due to established infrastructure and lower capital costs.

Q & A

Q. What are the established synthetic routes for 3-methyl-4-(methylamino)-1H-1,2,4-triazol-5-one, and how is purity validated?

The compound is typically synthesized by reacting 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with substituted benzaldehydes or acyl chlorides under controlled conditions. For example, condensation with 4-(4-methylbenzoxy)-benzaldehyde in ethanol, catalyzed by triethylamine, yields derivatives. Purity is validated via FT-IR, -NMR, -NMR, and UV-vis spectroscopy, with comparison to theoretical data using Gaussian G09W and regression analysis (δexp = a + b·δcalc) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they optimized?

Key techniques include:

- FT-IR : Assignments are made using Veda4f software, with scaling factors applied to B3LYP/6-311G(d,p) or HF/6-311G(d,p) calculated frequencies .

- NMR : and chemical shifts are computed via the GIAO method in Gaussian, then correlated with experimental data using SigmaPlot for regression analysis (R² > 0.95 in most studies) .

- UV-vis : Solvent effects (e.g., ethanol) are modeled using time-dependent DFT (TD-DFT) .

Q. How is crystallographic data for this compound refined, and what software is recommended?

Single-crystal XRD data are refined using SHELXL (for small molecules) or SHELXTL, with validation via R-factor convergence. ORTEP-3 or WinGX can visualize molecular geometry and thermal ellipsoids .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between experimental and theoretical spectroscopic data?

Discrepancies in IR/NMR arise from basis set limitations or solvent effects. Mitigation strategies include:

Q. How do HOMO-LUMO energies and molecular electrostatic potential (MEP) maps inform reactivity?

HOMO-LUMO gaps (calculated at B3LYP/6-311G(d,p)) predict charge transfer behavior and kinetic stability. Narrow gaps (~4–5 eV) suggest high polarizability, useful for nonlinear optical (NLO) applications. MEP maps identify nucleophilic/electrophilic sites, guiding functionalization (e.g., sulfonyloxy or benzylidenamino groups enhance electrochemical sensing) .

Q. What thermodynamic properties (e.g., Gibbs free energy, entropy) are derived from DFT calculations, and how are they applied?

Thermochemical parameters (ΔG, ΔS, ΔH) are computed via frequency analysis in Gaussian. These predict thermal stability and reaction spontaneity. For example, negative ΔG values confirm favorable synthesis pathways, while entropy changes guide solvent selection .

Q. How is this compound utilized in electrochemical sensor development?

The triazole derivative is immobilized on glassy carbon electrodes (GCE) via phenol oxidation. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) validate Cd(II) detection limits of 2.0×10<sup>−10</sup> M, with selectivity tested against interference ions (e.g., Pb<sup>2+</sup>, Cu<sup>2+</sup>) .

Q. What role do substituents (e.g., benzylidenamino groups) play in modulating electronic properties?

Substituents alter electron density distribution:

- Electron-withdrawing groups (e.g., benzenesulfonyloxy) reduce HOMO energy, enhancing oxidative stability.

- Methoxy or hydroxy groups increase polarity, improving solubility for biological assays .

Methodological Recommendations

Q. Which basis sets (e.g., 6-31G vs. 6-311G) are optimal for DFT studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.